3-Bromo-4,6-dichloro-1H-indazole
Overview
Description
3-Bromo-4,6-dichloro-1H-indazole is a heterocyclic compound that belongs to the indazole familyThe compound this compound is characterized by the presence of bromine and chlorine substituents on the indazole ring, which can influence its chemical reactivity and biological properties .
Mechanism of Action
Target of Action
3-Bromo-4,6-dichloro-1H-indazole is a heterocyclic compound that is part of the indazole family . Indazole-containing compounds have a wide variety of medicinal applications, including acting as HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Therefore, the primary targets of this compound could be these enzymes and receptors.
Mode of Action
For instance, they can inhibit the activity of enzymes or bind to receptors, altering their function
Biochemical Pathways
Given the known targets of indazole compounds, it can be inferred that this compound may affect pathways related to hiv replication, serotonin signaling, aldose reduction, and acetylcholine degradation . The downstream effects of these pathway alterations would depend on the specific context and could include changes in cell proliferation, neurotransmission, glucose metabolism, and neural signaling.
Pharmacokinetics
Indazole compounds are generally known for their good bioavailability . The bromine and chlorine substituents on the indazole ring may influence the compound’s pharmacokinetic properties, potentially affecting its solubility, stability, and membrane permeability.
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and the pathways it affects. Given the known activities of indazole compounds, potential effects could include inhibition of HIV replication, modulation of serotonin signaling, reduction of aldose levels, and inhibition of acetylcholinesterase activity . These effects could lead to various therapeutic outcomes, such as antiviral, antidepressant, anti-inflammatory, and neuroprotective effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and composition of the biological milieu, the presence of other drugs or substances, and the specific characteristics of the target cells or tissues. For instance, the compound’s activity could be affected by the redox environment, as indazole synthesis involves redox reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dichloro-1H-indazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dichloroaniline with bromine in the presence of a suitable catalyst to form the desired indazole derivative. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) and temperatures ranging from 60°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,6-dichloro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the indazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-4,6-dichloro-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with various biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It is used in studies to investigate the biological mechanisms and pathways involved in different diseases.
Chemical Research: The compound serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Bromo-4,6-dichloro-1H-indazole include other indazole derivatives with different substituents, such as:
- 4-Bromo-6-chloro-1H-indazole
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 3,5-Dichloro-1H-indazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Properties
IUPAC Name |
3-bromo-4,6-dichloro-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2N2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYLMQHCXFXOBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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